Azimsulfuron
Overview
Description
. It is known for its high selectivity and effectiveness in weed management, making it a valuable tool in agricultural practices.
Mechanism of Action
Target of Action
Azimsulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) in plants and microorganisms . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids .
Mode of Action
This compound inhibits the activity of ALS, leading to the cessation of cell division and subsequent growth processes in plants . This inhibition disrupts the normal metabolic processes within the plant, leading to its death . The herbicide is absorbed mainly through the foliage of plants and is translocated in the xylem and phloem .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these essential amino acids in the plant . This deficiency halts cell division and growth, ultimately leading to the death of the plant .
Pharmacokinetics
This compound is highly soluble in water and semi-volatile . Based on its physico-chemical properties, it appears to have potential for leaching to groundwater .
Result of Action
The primary result of this compound’s action is the death of the targeted plants due to the disruption of essential metabolic processes . On a molecular level, the inhibition of ALS leads to a deficiency of branched-chain amino acids, disrupting cell division and growth . On a cellular level, this results in the cessation of growth and chlorosis, followed by reddish coloration, then necrosis .
Action Environment
This compound is widely used in the weed control of rice fields . Its effectiveness can be influenced by environmental factors such as soil type, temperature, and moisture levels . Microbial degradation and chemical hydrolysis are considered the main mechanisms of this compound transformation in soil and water . Photolysis may also be an alternative degradation pathway . The herbicide’s impact on the soil microbial community has also been studied, with results indicating that this compound treatment can cause changes in the bacterial community structure .
Biochemical Analysis
Biochemical Properties
Azimsulfuron interacts with various enzymes and proteins in the soil microbial community . It is easily biodegraded both in microcosms and in batch tests, with the formation of an intermediate identified as 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide .
Cellular Effects
This compound has been shown to affect the structure of the bacterial soil community, as detectable by denaturant gradient gel electrophoresis (DGGE) analyses . It also influences the population of soil microbes, including bacteria, fungi, actinomycetes, diazotrophs, phosphate-solubilizing bacteria, and Pseudomonas .
Molecular Mechanism
The mechanism of action of this compound is based on the inhibition of acetolactate synthase, the key enzyme involved in branched-chain amino acid biosynthesis in plants and microorganisms .
Temporal Effects in Laboratory Settings
This compound’s effects on soil microbial activity and grain yield of rice have been studied over time in laboratory settings . It has been found to be stable and effective in controlling weeds in wet direct sown rice .
Metabolic Pathways
This compound is involved in the metabolic pathway of branched-chain amino acid biosynthesis, where it inhibits the key enzyme, acetolactate synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azimsulfuron involves the reaction of 4,6-dimethoxypyrimidine-2-amine with 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Azimsulfuron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the sulfonylurea group.
Substitution: Substitution reactions can occur at the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites that are less active or inactive compared to the parent compound. These metabolites are often formed through processes like O-demethylation and sulfonylurea cleavage .
Scientific Research Applications
Azimsulfuron has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Bensulfuron-methyl: Another sulfonylurea herbicide used in rice cultivation.
Chlorimuron-ethyl: A sulfonylurea herbicide used for broadleaf weed control in various crops.
Metsulfuron-methyl: A sulfonylurea herbicide used in cereals and pastures.
Uniqueness
Azimsulfuron is unique due to its high selectivity and effectiveness in controlling a broad spectrum of weeds at low application rates. Its rapid metabolism in rice plants compared to weeds contributes to its selectivity and safety for the crop .
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-methyl-4-(2-methyltetrazol-5-yl)pyrazol-3-yl]sulfonylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N10O5S/c1-22-11(7(6-14-22)10-18-21-23(2)19-10)29(25,26)20-13(24)17-12-15-8(27-3)5-9(16-12)28-4/h5-6H,1-4H3,(H2,15,16,17,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPNPYYQAIOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041614 | |
Record name | Azimsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azimsulfuron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1050 mg/L @ 20 °C (exp) | |
Record name | Azimsulfuron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120162-55-2 | |
Record name | Azimsulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120162-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azimsulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120162552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azimsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-5-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZIMSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R959I3139C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azimsulfuron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
Record name | Azimsulfuron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mode of action of Azimsulfuron?
A1: this compound is a selective herbicide that belongs to the sulfonylurea family. It acts by inhibiting the enzyme acetolactate synthase (ALS) [, , ], also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in susceptible plants [].
Q2: How does this compound's inhibition of ALS affect susceptible plants?
A2: Inhibition of ALS by this compound leads to the depletion of BCAAs []. This depletion disrupts protein synthesis, ultimately leading to the cessation of cell division and growth in susceptible plants [, ].
Q3: What makes this compound selective for certain plants over others?
A3: this compound exhibits selectivity, effectively controlling weeds while remaining safe for rice plants [, , ]. This selectivity primarily stems from the rapid detoxification of this compound in rice plants, mainly through O-demethylation of the pyrimidine ring []. In contrast, susceptible weeds metabolize the compound slowly, leading to its accumulation and herbicidal activity [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H15N7O3S. Its molecular weight is 349.38 g/mol.
Q5: How does the formulation of this compound affect its stability and efficacy?
A5: The stability and efficacy of this compound can be influenced by factors such as storage conditions, formulation type, and the presence of other chemicals []. Jumbo granule formulations of this compound with molinate, incorporating KCl as a water-soluble carrier and paraffin oil as a solvent, have shown improved floating and spreading characteristics in paddy fields []. The addition of N-methyl acrylate and modifications to the formulation process were found to enhance the storage stability of this compound jumbo granules [].
Q6: How do environmental factors influence the efficacy of this compound?
A7: Environmental factors like temperature, soil type, and water management practices can affect the persistence and efficacy of this compound [, , , ]. For example, its degradation in soil is faster under aerobic conditions compared to flooded anaerobic conditions []. Water management practices, particularly the duration of flooding after herbicide application, also play a crucial role in its effectiveness []. Deeper placement of this compound granules in the soil can contribute to more effective control of weeds like water chestnut [].
Q7: Is there evidence of weed resistance to this compound?
A8: Yes, there have been reports of weed species developing resistance to this compound, particularly in cases where it has been used extensively [, ]. A study in South Korea found cross-resistance to ALS inhibitors with different chemistries, including this compound, in Echinochloa oryzicola and Echinochloa crus-galli populations []. This resistance mechanism was associated with enhanced herbicide metabolism, potentially involving cytochrome P450 enzymes []. Another study indicated potential resistance of Blyxa aubertii and Chara braunii to this compound, highlighting the need for alternative control strategies or herbicide rotations to manage these weed species [].
Q8: What is the environmental fate of this compound?
A9: this compound degrades relatively rapidly in the environment, with a half-life of 2.4 days in rice plants, 5.5 days in soil, and 1.9 days in paddy water []. Degradation is primarily through microbial activity and photolysis.
Q9: Does this compound pose a risk to groundwater?
A10: Studies using lysimeter systems simulating flooded rice paddies have indicated that this compound is unlikely to contaminate groundwater significantly under practical use conditions [].
Q10: How is this compound residue analyzed in various matrices?
A11: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing this compound residues in various matrices, including paddy water, soil, rice plants, and grains [, ]. The method typically involves extraction with acetone, cleanup using liquid partitioning and an aluminum oxide column, followed by HPLC analysis. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization can also be used for confirmation and quantification of this compound residues in various food matrices [].
Q11: Are there alternative herbicides or weed management strategies to this compound?
A11: Yes, various alternative herbicides and weed management strategies can be employed, depending on the specific weed spectrum, rice establishment method, and regional considerations. Some of these alternatives include:
- Other Herbicides: Bispyribac-sodium [, , , , ], penoxsulam [, , , , ], pyrazosulfuron-ethyl [, , ], bensulfuron-methyl [, , ], pretilachlor [, , , , , , , ], butachlor [, , ], ethoxysulfuron [, ], fenoxaprop-p-ethyl [, , ], cyhalofop-butyl [] and others.
- Cultural Practices: Hand weeding [, , , ], crop rotation, and water management strategies can complement or serve as alternatives to herbicide use.
- Integrated Weed Management (IWM): Combining different weed control methods, such as using cover crops [, , ] in conjunction with herbicides, can provide more sustainable and effective weed control.
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